![molecular formula C9H9N3OS B12437095 5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)
5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furan ring, a triazole ring, and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Furan Derivative: The starting material, 5-methylfuran, is subjected to a series of reactions to introduce the ethenyl group. This can be achieved through a Heck reaction, where 5-methylfuran is reacted with an appropriate vinyl halide in the presence of a palladium catalyst.
Formation of the Triazole Ring: The furan derivative is then reacted with hydrazine hydrate and carbon disulfide to form the triazole ring. This reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol.
Formation of the Thione Group: The final step involves the introduction of the thione group. This can be achieved by reacting the triazole derivative with a sulfur source, such as elemental sulfur or thiourea, under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the thione group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or triazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives of the triazole ring or thione group.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-5-methylfuran: A similar compound with a furan ring and an acetyl group.
5-Methyl-2-furanmethanol: A compound with a furan ring and a hydroxymethyl group.
5-Methyl-2-furanboronic acid: A compound with a furan ring and a boronic acid group.
Uniqueness
5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione is unique due to the presence of both a triazole ring and a thione group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C9H9N3OS |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
5-[2-(5-methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H9N3OS/c1-6-2-3-7(13-6)4-5-8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14) |
Clé InChI |
YDNYUEONBNKKRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C=CC2=NC(=S)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano](/img/structure/B12437014.png)
![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)
![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)
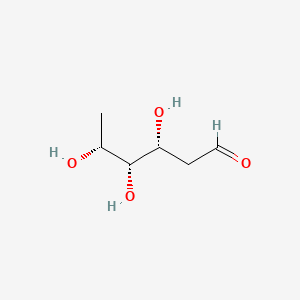

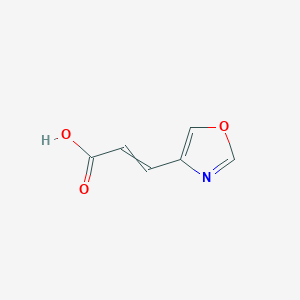
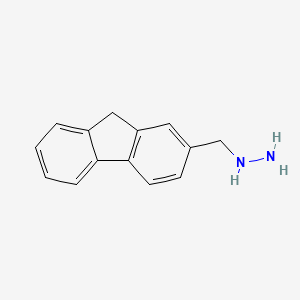
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B12437069.png)
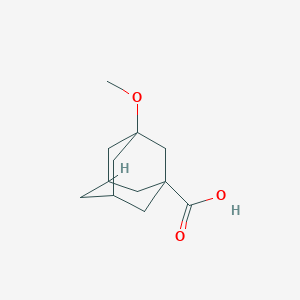

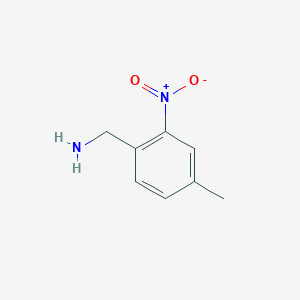

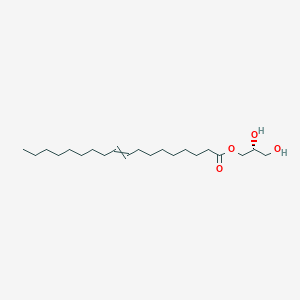
![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)
